molecular formula C17H26N2O3S B2763396 1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2309313-04-8

1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No. B2763396
CAS RN: 2309313-04-8
M. Wt: 338.47
InChI Key: AXCAJMCZAQVCTP-UHFFFAOYSA-N
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Description

1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of diazepanes, which are known for their potential therapeutic applications. The unique chemical structure of 1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has made it an interesting compound for scientists to study.

Scientific Research Applications

Metal Carbene Precursor Applications
4-Diazoisochroman-3-imines, which share structural motifs with 1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, have been explored for their synthetic utility as metal carbene precursors. These precursors enable the formation of spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines via catalyzed cycloaddition reactions, showcasing the compound's role in facilitating complex heterocyclic synthesis (Ren et al., 2017).

Multicomponent Reaction Synthesis
The compound's structural framework lends itself to multicomponent reaction (MCR) synthesis. Studies have demonstrated its utility in the convergent multicomponent synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, offering a streamlined approach to these complex systems through a Ugi multicomponent reaction followed by Mitsunobu cyclization or sulfuryl diimidazole-mediated cyclization (Banfi et al., 2007).

C−H Functionalization Strategies
Innovative approaches to C−H functionalization of aliphatic compounds have been explored using diazoketones derived from structural analogs of 1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane. These reactions proceed via photochemical activation without the elimination of nitrogen, enabling the formal insertion of the terminal N atom of the diazo group into α-C−H bonds of ethers and hydrocarbons (Rodina et al., 2016).

Catalysis and Ligand Design
The structural framework of 1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane and related compounds has implications in catalysis and ligand design, particularly in the context of manganese(III) complexes for epoxidation reactions. The effect of ligand Lewis basicity on reactivity and selectivity in olefin epoxidation has been a subject of study, indicating the role of such compounds in tuning catalytic performance (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

1-(oxolan-3-yl)-4-(2-phenylethylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c20-23(21,14-8-16-5-2-1-3-6-16)19-10-4-9-18(11-12-19)17-7-13-22-15-17/h1-3,5-6,17H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCAJMCZAQVCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)CCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenethylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

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